Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyriMidine-7-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. The use of catalysts and automated systems can enhance the efficiency and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include iodobenzene diacetate for oxidative cyclization, hydrazine derivatives for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like dichloromethane and controlled temperatures .
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Exhibits similar antimicrobial and antiviral activities.
7-nitro-4-oxo-4,8-dihydro-[1,2,4]triazolo[5,1-d][1,2,3,5]tetrazine 2-oxide: Known for its high-energy-density properties.
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidines: Used in the synthesis of various biologically active compounds.
Uniqueness
Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate stands out due to its unique combination of biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions makes it a versatile compound for various applications .
Properties
Molecular Formula |
C7H6N4O3 |
---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
methyl 5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C7H6N4O3/c1-14-6(13)4-2-5(12)11-3-8-10-7(11)9-4/h2-3H,1H3,(H,9,10) |
InChI Key |
VTWGVBPJSLVKPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)N2C=NNC2=N1 |
Origin of Product |
United States |
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